Pirenoxine sodium

Description

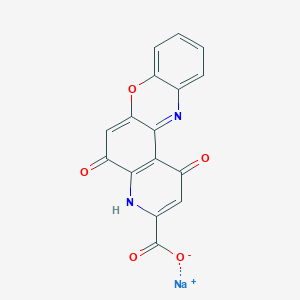

Structure

3D Structure of Parent

Properties

CAS No. |

51410-30-1 |

|---|---|

Molecular Formula |

C16H8N2NaO5 |

Molecular Weight |

331.23 g/mol |

IUPAC Name |

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |

InChI |

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |

InChI Key |

RGHHPSKBKRXNPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |

Other CAS No. |

51410-30-1 |

Related CAS |

1043-21-6 (Parent) |

Synonyms |

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Pirenoxine Sodium for Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for Pirenoxine (B1678443) sodium (PRX), a compound primarily investigated for its potential in the prevention and treatment of cataracts.

Chemical and Physical Properties

Pirenoxine sodium is the monosodium salt of Pirenoxine. The compound's properties are critical for formulation, delivery, and understanding its biological interactions. Quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | sodium 1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate | [1] |

| Synonyms | Catalin sodium, this compound salt, Pirfenoxone sodium | [2][3][4] |

| CAS Number | 51410-30-1 | [1] |

| Chemical Formula | C₁₆H₇N₂NaO₅ | [1][3] |

| Molecular Weight | 330.23 g/mol | [1][3] |

| Appearance | Very Dark Red to Very Dark Brown Solid | [5] |

| Melting Point | 247-248°C (for Pirenoxine free acid) | [5] |

| Water Solubility | 0.132 mg/mL (Predicted) | [3] |

| Solubility | Soluble in DMSO, Slightly soluble in Aqueous Base | [4][5] |

| pKa (Strongest Acidic) | 0.79 (Predicted) | [3] |

| pKa (Strongest Basic) | 6.02 (Predicted) | [3] |

| UV-Vis Absorption Maxima | ~392 nm | [6] |

Mechanism of Action in Cataractogenesis

Cataracts are characterized by the clouding of the eye's lens due to the aggregation of crystallin proteins.[2] Pirenoxine's therapeutic potential is rooted in its multi-faceted approach to inhibiting the biochemical processes that lead to lens opacification.[7][8]

Key Mechanisms:

-

Inhibition of Quinone Formation: Pirenoxine is thought to interfere with the oxidation of aromatic amino acids in lens proteins, which prevents the formation of reactive quinones. These quinones can cause protein aggregation and lens opacity. By inhibiting this process, Pirenoxine helps maintain the solubility and transparency of lens crystallins.[2][7]

-

Chelation of Metal Ions: The compound chelates metal ions, particularly calcium (Ca²⁺).[7] Elevated calcium levels in the lens can activate proteases like calpain, which degrade crystallin proteins. By binding to calcium, Pirenoxine reduces the activation of these damaging enzymes.[7][9] It may also sequester other metal ions like iron and copper, reducing oxidative stress.[7]

-

Antioxidant Properties: Oxidative stress from reactive oxygen species (ROS) is a major contributor to cataract formation.[9] Pirenoxine exhibits antioxidant properties, neutralizing these damaging species and protecting lens proteins and lipids from oxidative modification.[9][10]

-

Interaction with the Polyol Pathway: In diabetic cataracts, high glucose levels lead to its conversion to sorbitol by the enzyme aldose reductase.[11][12] The accumulation of sorbitol creates osmotic stress.[12][13] Pirenoxine may interfere with this pathway, potentially by inhibiting aldose reductase, thus reducing sorbitol synthesis and subsequent osmotic damage.[14]

The diagram below illustrates the proposed signaling pathways through which this compound exerts its protective effects against cataract formation.

Caption: Proposed Mechanism of Action of this compound in Cataract Prevention.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

Protocol: Quantification of this compound in Ophthalmic Solutions by HPLC

This protocol is adapted from validated methods for determining Pirenoxine in the presence of common preservatives like methylparaben and propylparaben.[15][16][17]

1. Objective: To quantify the concentration of this compound in an ophthalmic solution using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Tetrabutylammonium hydroxide (B78521) (TBAH) (as an ion-pairing agent)

-

Deionized water

-

Symmetry® C8 column (4.6 x 150 mm, 5µm) or equivalent

-

HPLC system with UV detector

-

0.22 µm nylon syringe filters

-

Volumetric flasks and pipettes

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of 1% TBAH in deionized water (pH adjusted to 7.0) and acetonitrile (65:35 v/v).[16] (Note: Ratios may be optimized, e.g., 50:50 v/v[18]).

-

Flow Rate: 1.0 mL/min.[15]

-

Column: Symmetry® C8 (4.6 x 150 mm, 5µm).[18]

-

Injection Volume: 20 µL (typical, can be optimized).

-

Column Temperature: Ambient.

4. Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the this compound reference standard in the mobile phase (or a suitable solvent like 25% acetonitrile[15]) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL).[17]

-

-

Sample Preparation:

-

Pipette a precise volume of the ophthalmic eye drop sample (e.g., 2.0 mL) into a volumetric flask (e.g., 10.0 mL).[15]

-

Dilute to volume with the mobile phase or 25% acetonitrile.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, starting from the lowest concentration.

-

Inject the prepared sample solutions in triplicate.

-

Construct a calibration curve by plotting the peak area of the Pirenoxine standard against its concentration.

-

Determine the concentration of Pirenoxine in the sample by interpolating its peak area from the calibration curve and accounting for the dilution factor.

-

5. Validation Parameters (as per ICH Q2(R1) guidelines):

-

Linearity: Assess over the concentration range (e.g., 1-20 µg/mL), with a correlation coefficient (r²) > 0.999.[16][17]

-

Accuracy: Perform recovery studies by spiking known amounts of standard into the sample matrix. Recoveries should typically be within 98.0-102.0%.[16]

-

Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2.0%.[6][16]

-

Specificity: Ensure the Pirenoxine peak is well-resolved from other components, such as preservatives.

The workflow for this experimental protocol is visualized below.

Caption: HPLC Workflow for this compound Quantification.

This guide provides core technical information for researchers working with this compound. For specific applications, further optimization of protocols and in-depth literature review are recommended.

References

- 1. This compound | C16H7N2NaO5 | CID 23695982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medkoo.com [medkoo.com]

- 5. Pirenoxine CAS#: 1043-21-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Pirenoxine? [synapse.patsnap.com]

- 10. Protective effect of pirenoxine and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Pirenoxine Sodium's Mechanism of Action in Selenite-Induced Cataracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of pirenoxine (B1678443) sodium (PRX) in the context of selenite-induced cataracts, a widely utilized experimental model for senile cataracts. The guide synthesizes current scientific knowledge, focusing on the biochemical pathways implicated in selenite (B80905) cataractogenesis and the multifaceted role of pirenoxine sodium in mitigating this process. Key aspects covered include the induction of oxidative stress, disruption of calcium homeostasis, and activation of calpain by selenite, alongside this compound's function as a potent antioxidant and a chelator of both selenite and calcium ions. This document presents quantitative data from relevant studies in structured tables for comparative analysis, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows through Graphviz diagrams.

Introduction: The Selenite-Induced Cataract Model

The sodium selenite-induced cataract model in rats is a well-established and rapid method for studying the mechanisms of nuclear cataract formation, which shares biochemical similarities with human senile cataracts.[1] Administration of a cataractogenic dose of sodium selenite to suckling rat pups leads to the development of nuclear opacities within a few days.[2] The pathological cascade initiated by selenite is characterized by three primary events:

-

Induction of Oxidative Stress: Selenite is a pro-oxidant that generates reactive oxygen species (ROS), leading to a significant decrease in the levels of endogenous antioxidants such as reduced glutathione (B108866) (GSH).[3] This oxidative insult results in damage to lens proteins and lipids.

-

Disruption of Calcium Homeostasis: Selenite exposure leads to a significant increase in intracellular calcium levels within the lens.[4][5] This is attributed to an increase in lens membrane permeability to calcium and a decrease in the activity of Ca2+-ATPase, an enzyme responsible for pumping calcium out of the cells.[3][6]

-

Activation of Calpains: The elevated intracellular calcium levels activate calcium-dependent proteases known as calpains.[4] Activated calpains degrade lens crystallin proteins, leading to their aggregation and the formation of lens opacities.[3]

This compound: A Multi-faceted Anti-Cataract Agent

This compound (PRX), also known as Catalin, is an anti-cataract agent that has been in clinical use in several countries for decades.[3][7] Its mechanism of action is multifaceted, addressing the key pathological events in cataract formation. In the context of selenite-induced cataracts, this compound is understood to function through two primary mechanisms:

-

Antioxidant Activity: this compound is a potent antioxidant that can scavenge ROS, thereby protecting lens components from oxidative damage.[3][7] It has been shown to inhibit the formation of quinones, which are reactive molecules that can cause protein aggregation.[3]

-

Chelation of Metal Ions: Pirenoxine has the ability to chelate metal ions. This is a crucial aspect of its action against selenite-induced cataracts, as it can directly bind to both selenite and calcium ions, preventing their damaging effects.[3]

Experimental Evidence and Quantitative Data

In Vitro Efficacy of Pirenoxine in Reducing Lens Protein Turbidity

In vitro studies have demonstrated the direct effect of pirenoxine in preventing the aggregation of lens proteins induced by selenite and calcium.

Table 1: Effect of Pirenoxine (PRX) on Selenite- and Calcium-Induced Lens Protein Turbidity In Vitro

| Inducer (Concentration) | PRX Concentration (µM) | Reduction in Turbidity (Optical Density - OD) | Reference |

| Selenite (10 mM) | 0.03 | Statistically significant reduction in OD vs. control | [8] |

| Selenite (10 mM) | 0.1 | Statistically significant reduction in OD vs. control | [8] |

| Selenite (10 mM) | 0.3 | Statistically significant reduction in OD vs. control | [8] |

| Calcium (10 mM) | 0.03 | Statistically significant reduction in turbidity change vs. control | [8] |

| Calcium (10 mM) | 0.1 | Statistically significant reduction in turbidity change vs. control | [8] |

| Calcium (10 mM) | 0.3 | Statistically significant reduction in turbidity change vs. control | [8] |

Data adapted from Hu et al., 2011.[8]

In Vivo Efficacy of Pirenoxine in a Selenite-Induced Cataract Rat Model

In vivo studies using the rat model of selenite-induced cataracts have confirmed the protective effects of pirenoxine.

Table 2: Effect of Subcutaneous Catalin (containing Pirenoxine) on Cataract Scores in Selenite-Induced Cataract in Rats

| Treatment Group | Mean Cataract Score (Day 3 post-induction) | P-value vs. Control | Reference |

| Control (Selenite only) | 2.4 ± 0.4 | - | [8] |

| Catalin (5 mg/kg) | 1.3 ± 0.2 | < 0.05 | [8] |

Data adapted from Hu et al., 2011.[8] Cataract scores were graded on a 4-point scale.

Detailed Experimental Protocols

Selenite-Induced Cataract Model in Wistar Rats

This protocol describes the induction of cataracts in rat pups using sodium selenite.

-

Animals: Ten- to twelve-day-old Wistar rat pups are used.[2]

-

Induction Agent: A single subcutaneous injection of sodium selenite (30 µmol/kg body weight) is administered.[2]

-

Cataract Development: Cataracts typically develop within one week of injection and are graded using a slit lamp biomicroscope.[2]

-

Pirenoxine Administration: Pirenoxine can be administered through various routes, including eye drops or subcutaneous injections, at specified doses and time points relative to selenite injection. For instance, a 0.005% pirenoxine eye drop formulation has been used in animal studies.[7]

In Vitro Lens Protein Turbidity Assay

This assay measures the ability of pirenoxine to prevent the aggregation of lens proteins.

-

Protein Extraction: Soluble lens proteins are extracted from fresh bovine or rabbit lenses.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used to maintain pH and ionic strength.

-

Induction of Turbidity: Cataractogenesis is induced by adding a solution of sodium selenite (e.g., 10 mM final concentration) or calcium chloride (e.g., 10 mM final concentration) to the lens protein solution.[8]

-

Pirenoxine Treatment: this compound is added to the reaction mixture at various concentrations.[8]

-

Measurement: The turbidity of the solution is measured over time by monitoring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.[8]

Calpain Activity Assay in Lens Tissue

This assay quantifies the activity of calpain in lens homogenates.

-

Tissue Preparation: Lenses are dissected and homogenized in an extraction buffer that prevents the auto-activation of calpain.

-

Protein Quantification: The protein concentration of the lens homogenate is determined using a standard method (e.g., Bradford assay).

-

Assay Principle: The assay utilizes a fluorogenic calpain substrate (e.g., Ac-LLY-AFC). Cleavage of the substrate by active calpain releases a fluorescent molecule (AFC), which can be measured using a fluorometer (Ex/Em = 400/505 nm).

-

Data Analysis: The change in fluorescence intensity over time is proportional to the calpain activity in the sample.

Antioxidant Enzyme Activity Assays in Lens Homogenate

These assays measure the activity of key antioxidant enzymes in the lens.

-

Superoxide (B77818) Dismutase (SOD) Activity: SOD activity can be measured using various methods, such as the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals.

-

Catalase (CAT) Activity: Catalase activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.

-

Glutathione Peroxidase (GPx) Activity: GPx activity is often measured indirectly by a coupled assay in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[9]

Malondialdehyde (MDA) Assay in Lens Tissue

This assay measures the level of lipid peroxidation in the lens.

-

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically (at ~532 nm) or fluorometrically.

-

Procedure: Lens tissue is homogenized, and the homogenate is reacted with TBA under acidic conditions at a high temperature. The resulting MDA-TBA adduct is then quantified.[10]

Signaling Pathways and Molecular Mechanisms

The molecular cascade leading to selenite-induced cataracts and the points of intervention by this compound are complex. The following diagrams illustrate these pathways.

Caption: Selenite-induced cataract signaling pathway.

Caption: Pirenoxine's points of intervention.

Caption: General experimental workflow.

Conclusion

This compound demonstrates a robust, multi-targeted mechanism of action against selenite-induced cataracts. By directly chelating selenite and calcium ions and exerting potent antioxidant effects, pirenoxine effectively counteracts the primary pathogenic drivers of this cataract model. The in vitro and in vivo data strongly support its efficacy in preventing lens protein aggregation and delaying the onset and progression of cataracts. The detailed experimental protocols and pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel anti-cataract therapies. Further research focusing on the specific molecular interactions of pirenoxine with lenticular components will continue to refine our understanding of its protective mechanisms.

References

- 1. Effect of selenite on epithelium of cultured rabbit lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of electroacupuncture to prevent selenite-induced cataract in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation [mdpi.com]

- 4. Lens calcium homeostasis and selenite cataract [vtechworks.lib.vt.edu]

- 5. Calcium efflux in rat lens: Na/Ca-exchange related to cataract induced by selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenite and Ca2+ homeostasis in the rat lens: effect on Ca-ATPase and passive Ca2+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

In Vitro Antioxidant Profile of Pirenoxine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenoxine (B1678443) sodium, a compound primarily utilized in ophthalmic preparations for the management of cataracts, is gaining attention for its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Pirenoxine sodium. While extensive quantitative data from standardized antioxidant assays are not widely published, this document synthesizes the available information, details the established mechanisms of action, and provides standardized protocols for key in vitro antioxidant assays to facilitate further research and evaluation of this compound and related compounds.

Introduction

This compound is a pyridophenoxazine derivative that has been clinically used for its potential to inhibit the development and progression of cataracts.[1][2] The underlying mechanism of its therapeutic effect is largely attributed to its antioxidant capabilities. Oxidative stress is a key pathological factor in cataractogenesis, where the accumulation of reactive oxygen species (ROS) leads to damage of lens proteins and lipids, resulting in lens opacification.[1] this compound is thought to counteract this damage by neutralizing free radicals and inhibiting oxidative processes.[1][2] This guide focuses on the in vitro evidence of this compound's antioxidant activity.

Mechanism of Antioxidant Action

The antioxidant action of this compound is multifaceted, involving several key pathways that protect against oxidative damage.

-

Radical Scavenging: this compound is capable of neutralizing reactive oxygen species (ROS) and other free radicals, thereby preventing them from damaging cellular components.[1] This is a primary mechanism by which it is believed to protect the lens from oxidative damage.

-

Inhibition of Lipid Peroxidation: this compound has demonstrated the ability to inhibit lipid peroxidation.[2][3] This process, where free radicals attack lipids in cell membranes, leads to cellular damage. By inhibiting this cascade, this compound helps maintain membrane integrity and function.

-

Chelation of Metal Ions: While not a direct radical scavenging mechanism, the ability of Pirenoxine and its derivatives to chelate metal ions can contribute to its overall antioxidant effect. Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, pyridophenoxazine compounds can prevent the generation of these damaging radicals.

The following diagram illustrates the proposed antioxidant mechanisms of this compound.

Proposed antioxidant mechanisms of this compound.

Quantitative Data on In Vitro Antioxidant Activity

Direct quantitative data, such as IC50 values from standardized antioxidant assays for this compound, are limited in publicly available literature. However, one key study has demonstrated its efficacy in inhibiting lipid peroxidation.

| Assay | Model System | Inducing Agent | This compound Concentration | Result | Reference |

| Lipid Peroxidation | Guinea-pig lens homogenate or whole lenses | Iron or Haemoglobin | 10-5 M | Reduced biochemical markers of lipid peroxidation (lipid hydroperoxides, thiobarbituric acid reactive substances) to basal values. | [3] |

| Lipid Peroxidation | Guinea-pig lens homogenate or whole lenses | Superoxide (B77818) producing system (xanthine/xanthine oxidase) | 10-5 M | Reduced biochemical markers of lipid peroxidation to basal values. | [3] |

Detailed Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant properties of this compound, this section provides detailed, standardized protocols for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution or standard to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: The pre-formed ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add 10 µL of the this compound solution or standard to a microplate well.

-

Add 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Workflow for the ABTS radical scavenging assay.

Superoxide Radical Scavenging Assay

This assay measures the scavenging activity of antioxidants against the superoxide anion radical (O2•−).

Principle: Superoxide radicals are generated in a phenazine (B1670421) methosulfate (PMS)-NADH system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The presence of antioxidants inhibits this reduction.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of NBT (156 µM), NADH (468 µM), and PMS (60 µM) in phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Prepare various concentrations of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

In a microplate, mix 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the this compound solution or standard.

-

Initiate the reaction by adding 50 µL of PMS solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

Calculate the percentage of superoxide radical scavenging activity and the IC50 value.

-

Hydroxyl Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive.

Principle: The Fenton reaction (Fe²+ + H₂O₂) is used to generate hydroxyl radicals, which degrade a detector molecule (e.g., deoxyribose). The degradation products react with thiobarbituric acid (TBA) to form a colored complex. Antioxidants compete with the detector molecule for the hydroxyl radicals, reducing the color formation.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and 2-deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a TBA solution in NaOH and a trichloroacetic acid (TCA) solution.

-

Prepare various concentrations of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

Mix the this compound solution or standard with FeCl₃, EDTA, H₂O₂, and 2-deoxyribose.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding TCA, followed by the TBA solution.

-

Heat the mixture at 95°C for 15 minutes.

-

Cool and measure the absorbance at 532 nm.

-

-

Calculation:

-

Calculate the percentage of hydroxyl radical scavenging activity and the IC50 value.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Prepare various concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add 10 µL of the this compound solution or standard to a microplate well.

-

Add 190 µL of the FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the standard.

-

Express the reducing power of this compound in terms of standard equivalents.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation:

-

Use a lipid-rich source such as a brain or liver homogenate, or a liposome (B1194612) suspension.

-

Induce lipid peroxidation using an initiator like FeSO₄/ascorbate or AAPH.

-

-

Assay Procedure:

-

Incubate the lipid source with the peroxidation initiator in the presence and absence of various concentrations of this compound.

-

Stop the reaction by adding a solution of TCA.

-

Add TBA reagent and heat the mixture at 95°C for 30-60 minutes.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of lipid peroxidation.

-

Determine the IC50 value if a concentration-dependent effect is observed.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses in vitro antioxidant properties, primarily through the inhibition of lipid peroxidation and the scavenging of reactive oxygen species. However, to fully characterize its antioxidant profile and to provide a solid basis for its therapeutic applications beyond cataract treatment, a more comprehensive quantitative evaluation is necessary.

Future research should focus on:

-

Systematic Quantification: Performing standardized in vitro antioxidant assays (DPPH, ABTS, superoxide, hydroxyl radical scavenging, and reducing power) to determine the IC50 values of this compound.

-

Comparative Studies: Comparing the antioxidant efficacy of this compound with well-established antioxidants.

-

Structure-Activity Relationship Studies: Investigating the antioxidant properties of Pirenoxine derivatives to identify key structural features responsible for its activity.

By undertaking these studies, a more complete understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in other oxidative stress-related pathologies.

References

Early In Vivo Studies of Pirenoxine Sodium: A Technical Guide for Researchers

An In-depth Analysis of Preclinical Animal Models in Cataract Research

Pirenoxine (B1678443) sodium, a compound with antioxidant properties, has been investigated for its potential therapeutic effects in the prevention and treatment of cataracts. This technical guide provides a comprehensive overview of early in vivo studies of pirenoxine sodium in various animal models of cataract. The information is intended for researchers, scientists, and drug development professionals engaged in ophthalmic research and drug discovery. This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the preclinical evidence supporting pirenoxine's anti-cataract potential.

Mechanism of Action

This compound is believed to exert its anti-cataract effects through multiple mechanisms, primarily centered around its antioxidant and protein-stabilizing properties.[1][2] The pathogenesis of cataracts often involves the aggregation of lens proteins due to oxidative stress.[1] Pirenoxine is thought to interfere with the oxidation processes that lead to the modification and cross-linking of lens crystallins, the structural proteins essential for maintaining the transparency of the lens.[1] One of the key proposed mechanisms is the inhibition of quinone formation, which are reactive compounds that can lead to protein aggregation and lens opacification.[1] Additionally, pirenoxine exhibits chelating activity, binding to calcium ions that can activate proteases and contribute to protein degradation and cataract formation.[1]

Selenite-Induced Cataract Model

The sodium selenite-induced cataract model in rats is a widely used and well-established model for studying age-related nuclear cataracts.[3]

Experimental Protocol

Animal Model: Sprague-Dawley rat pups (9-14 days old).[4][5]

Induction of Cataract: A single subcutaneous injection of sodium selenite (B80905) (19-30 µmol/kg body weight).[4][5]

This compound Administration: In a key study, Catalin (a pirenoxine-containing formulation) was administered subcutaneously at doses of 2.5 mg/kg and 5 mg/kg for three consecutive days prior to selenite injection.[4]

Evaluation of Cataract: Cataract development was monitored and graded based on the degree of lens opacity.

Quantitative Data Summary

| Animal Model | Treatment Group | Dosage | Administration Route | Outcome | Reference |

| Sprague-Dawley Rat | Control (Selenite only) | - | - | Mean Cataract Score (Day 3): 2.4 ± 0.4 | [4] |

| Sprague-Dawley Rat | Catalin | 5 mg/kg | Subcutaneous | Mean Cataract Score (Day 3): 1.3 ± 0.2 (p<0.05 vs. control) | [4] |

Experimental Workflow: Selenite-Induced Cataract Study

Diabetic Cataract Models

Animal models of diabetic cataracts, often induced by chemical agents like alloxan, are crucial for investigating therapies for this common complication of diabetes.[6]

Experimental Protocol

Animal Model: Rats and rabbits.[6]

Induction of Diabetes and Cataract: A single intraperitoneal injection of alloxan.[2]

This compound Administration: Various studies have used different formulations and routes, including topical eye drops and systemic injections. For instance, a 0.001% pirenoxine solution was found to be effective in reversing lens opacity in a diabetic model.[6]

Evaluation of Cataract: Monitoring of lens opacity over time.

Quantitative Data Summary

Currently, specific quantitative data from early in vivo studies of pirenoxine in diabetic cataract models is limited in the readily available literature. The table below summarizes the qualitative findings.

| Animal Model | Method of Induction | Pirenoxine Treatment | Outcome | Reference |

| Rat | Alloxan-induced diabetes | 'Catalin' | Delayed onset and progression of cataracts | [2] |

| Rabbit | Alloxan-induced diabetes | 0.001% Pirenoxine | Reversal of lens opacity | [6] |

Tryptophan-Deficiency Cataract Model

Nutritional deficiencies can also lead to cataract formation, and the tryptophan-deficiency model in rats is used to study this aspect of cataractogenesis.

Experimental Protocol

Animal Model: Weanling rats.

Induction of Cataract: Feeding a tryptophan-deficient diet.[7]

This compound Administration: Details on specific pirenoxine administration protocols in this model are not extensively documented in the reviewed literature.

Evaluation of Cataract: Observation of lens changes and cataract development.

Quantitative Data Summary

Specific quantitative data on the effects of pirenoxine in the tryptophan-deficiency cataract model are not available in the reviewed early literature. Qualitative reports suggest a potential protective effect.

Signaling Pathway: Proposed Anti-Cataractogenic Mechanisms of Pirenoxine

Pharmacokinetics and Toxicology

Detailed in vivo pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data from early animal studies on this compound are not extensively reported in the publicly available literature. However, pirenoxine eye drops have been reported to have a good safety profile and are well-tolerated in animal models, with no significant adverse effects noted on corneal epithelial wound healing.[3]

Conclusion

Early in vivo studies in animal models, particularly the selenite-induced cataract model in rats, provide evidence for the potential of this compound in delaying the onset and progression of cataracts. The primary mechanisms of action appear to be related to its antioxidant and calcium-chelating properties, which protect lens crystallin proteins from denaturation and aggregation. While these early studies are promising, a notable gap exists in the availability of detailed experimental protocols, comprehensive quantitative data across various models, and specific pharmacokinetic and toxicology data. Further research to address these areas would be invaluable for a more complete understanding of the therapeutic potential of this compound for the management of cataracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Modern Aspects of Use of Pirenoxine Eye Drops for the Treatment and Prevention of Cataracts in the Practice of an Ophthalmologist | Dobromyslov | Ophthalmology in Russia [ophthalmojournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan deficiency arrests chromatin breakdown in secondary lens fibers of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Cataract Potential of Pirenoxine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataracts, the leading cause of reversible blindness globally, are characterized by the opacification of the eye's lens.[1] While surgical intervention remains the standard of care, there is a growing interest in pharmacological agents that can prevent or delay cataract progression. Pirenoxine (B1678443) sodium (PRX), a synthetic compound, has been utilized in several countries as an anti-cataract agent. This technical guide provides an in-depth examination of the anti-cataract properties of Pirenoxine sodium, detailing its proposed mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and providing an overview of key experimental protocols. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of the current state of research.

Core Mechanisms of this compound in Cataract Prevention

The anti-cataract efficacy of this compound is believed to stem from a multi-faceted approach targeting key pathological events in cataractogenesis.

The Quinoid Theory: Inhibiting Lens Protein Insolubilization

The foundational hypothesis for Pirenoxine's action is the "quinoid theory."[2] This theory posits that abnormal metabolism of aromatic amino acids, such as tryptophan and tyrosine, leads to the formation of quinoid substances in the lens. These highly reactive quinones can then modify the sulfhydryl groups of lens crystallin proteins, leading to their aggregation and insolubilization, which manifests as lens opacity.[3][4] this compound is thought to act as a competitive inhibitor, preventing these quinoid substances from binding to and damaging the lens proteins, thereby helping to maintain their soluble and transparent state.[3][4]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress is a well-established contributor to the development of age-related cataracts.[1][5] An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the lens leads to damage to cellular components, including proteins and lipids. This compound has demonstrated antioxidant properties by protecting the lens from oxidative insults.[6][7] It is believed to help neutralize ROS and reduce lipid peroxidation, thus preserving the integrity of lens cell membranes and the structure of crystallin proteins.[6]

Ion Chelation: Modulating Calcium and Selenite (B80905) Levels

Disruptions in ion homeostasis, particularly an increase in intracellular calcium (Ca²⁺) and exposure to elements like selenium (in the form of selenite), are implicated in cataract formation.[8][9] Elevated calcium levels can activate proteases like calpain, which degrade crystallin proteins.[8] this compound has been shown to chelate calcium ions, thereby potentially inhibiting the activation of these destructive enzymes.[8][9] Furthermore, studies have demonstrated that Pirenoxine can bind to selenite anions, suggesting a protective role in selenite-induced cataracts, a common experimental model.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Studies on this compound

| Experimental Model | This compound Concentration | Key Quantitative Findings | Reference |

| Selenite-Induced Lens Protein Turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05). | [11][12] |

| Calcium-Induced Lens Protein Turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05). | [11][12] |

| UVC-Induced Lens Protein Turbidity | 1000 μM | Significantly delayed turbidity formation after 4 hours of UVC exposure (p<0.05). | [12][13] |

| Iron-Induced Lipid Peroxidation in Lens Homogenate | 10⁻⁵ M | Reduced levels of lipid hydroperoxides and thiobarbituric acid reactive substances to basal values. | [6] |

| Hemoglobin-Induced Lipid Peroxidation in Lens Homogenate | 10⁻⁵ M | Reduced levels of lipid hydroperoxides and thiobarbituric acid reactive substances to basal values. | [6] |

Table 2: In Vivo Studies on this compound

| Animal Model | Cataract Induction Agent | This compound Administration | Key Quantitative Findings | Reference |

| Rat Pups | Sodium Selenite | Subcutaneous injection of Catalin® (5 mg/kg) | Statistically decreased mean cataract scores on post-induction day 3 (1.3±0.2 vs. 2.4±0.4 in controls; p<0.05). | [13] |

| Dogs | Senile Incipient Cataract | Topical Ophthalmic Solution | Delayed progression of lens opacity. | [14] |

| Rabbits | Intravitreal Hemoglobin or Diquat Injection | Topical Instillation (2 drops every hour for 8 hours over 4 days) | Significantly lower levels of conjugated dienes and lipid-soluble fluorescent substances in the lens. | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-cataract properties of this compound.

In Vitro Lens Protein Turbidity Assay

This assay is a fundamental method to assess the ability of a compound to prevent the aggregation of lens proteins.

Objective: To quantify the inhibition of induced lens protein aggregation by this compound.

Methodology:

-

Preparation of Lens Protein Homogenate:

-

Porcine or bovine lenses are dissected and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, 0.1 M NaCl, 5 mM EDTA, pH 8.0).[11]

-

The homogenate is centrifuged to remove insoluble components, and the supernatant containing the soluble crystallins is collected.[11]

-

Protein concentration is determined using a standard method like the Bradford assay.[11]

-

-

Induction of Turbidity:

-

Treatment with this compound:

-

Different concentrations of this compound are added to the lens protein solution prior to or concurrently with the inducing agent.

-

-

Measurement of Turbidity:

Selenite-Induced Cataract Model in Rats

This is a widely used in vivo model to screen for anti-cataract agents.

Objective: To evaluate the efficacy of this compound in preventing or delaying the onset of selenite-induced cataracts in rats.

Methodology:

-

Animal Model:

-

Sprague-Dawley rat pups (typically 9-14 days old) are used.[11]

-

-

Induction of Cataracts:

-

A single subcutaneous injection of sodium selenite (e.g., 19 μmol/kg body weight) is administered.[11]

-

-

Treatment with this compound:

-

This compound can be administered through various routes, including subcutaneous injection or topical eye drops, starting before or after selenite injection.

-

-

Assessment of Cataract Formation:

-

The development and progression of cataracts are monitored and graded using a slit-lamp biomicroscope.

-

A grading scale (e.g., 0-4, from clear lens to mature cataract) is used to quantify the degree of lens opacification.[11]

-

-

Biochemical Analysis (Optional):

-

At the end of the study, lenses can be dissected for biochemical analysis, such as measuring the levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and markers of oxidative stress (e.g., malondialdehyde).

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.

Caption: Proposed Anti-Cataract Mechanisms of this compound.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound demonstrates promising anti-cataract properties through its multifaceted mechanism of action, which includes the inhibition of quinone-induced protein aggregation, antioxidant effects, and chelation of cataract-associated ions. While in vitro and in vivo studies provide a solid foundation for its efficacy, further large-scale, randomized, placebo-controlled clinical trials are necessary to unequivocally establish its clinical utility in preventing and treating human cataracts.[16][17] Future research should also focus on elucidating the precise molecular interactions of Pirenoxine within the lens and exploring advanced drug delivery systems to enhance its bioavailability and therapeutic effect.[3] A deeper understanding of its long-term safety and efficacy will be crucial for its broader acceptance and integration into clinical practice as a non-surgical option for cataract management.

References

- 1. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MODERN POSSIBILITIES FOR PROPHYLAXIS OF CATARACT PROGRESSION | Polunina | Ophthalmology in Russia [ophthalmojournal.com]

- 3. nbinno.com [nbinno.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Advances in pharmacotherapy of cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effect of pirenoxine and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pirenoxine? [synapse.patsnap.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Ditopic complexation of selenite anions or calcium cations by pirenoxine: an implication for anti-cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of pirenoxine opthalmic solution on senile incipient cataract in dogs | Semantic Scholar [semanticscholar.org]

- 15. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 16. researchgate.net [researchgate.net]

- 17. Suppression of presbyopia progression with pirenoxine eye drops: experiments on rats and non-blinded, randomized clinical trial of efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Pirenoxine Sodium: An In-Depth Technical Guide on its Effects on Lens Epithelial Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine (B1678443) sodium (PRX), commercially available in eye drop formulations such as Catalin® and Kary Uni®, is a therapeutic agent primarily indicated for the prevention and treatment of cataracts.[1][2] The lens epithelium, a single layer of cells on the anterior surface of the lens, is crucial for maintaining the transparency and homeostasis of the entire lens structure. The viability of these epithelial cells is paramount, as their dysfunction or death can initiate and contribute to the development of cataracts.[3] This technical guide provides a comprehensive overview of the known mechanisms of pirenoxine sodium and its inferred effects on the viability of lens epithelial cells (LECs). While direct quantitative data on LEC viability is limited in publicly available literature, this guide synthesizes the existing evidence on its protective mechanisms against cataractogenesis, which are intrinsically linked to the health of the lens epithelium.

Core Mechanism of Action of this compound

The therapeutic effects of this compound in preventing cataract formation are attributed to its multifaceted mechanism of action, which primarily revolves around counteracting the biochemical changes that lead to lens protein aggregation and opacification.

Antioxidant Activity

Oxidative stress is a major contributor to the aging of the lens and the formation of cataracts.[4] Reactive oxygen species (ROS) can damage lens proteins and lipids, leading to their aggregation.[5] this compound exhibits potent antioxidant properties, helping to neutralize these harmful free radicals and reduce oxidative damage within the lens.[5] This antioxidant action is critical in preserving the integrity and clarity of the lens.[5]

Chelation of Metal Ions

This compound has the ability to chelate metal ions, particularly calcium (Ca2+).[5][6] Elevated levels of intracellular calcium in the lens can activate calpain, a calcium-dependent protease, which in turn degrades crystallins, the primary proteins of the lens.[4][5] This degradation leads to protein aggregation and the formation of cataracts. By chelating calcium ions, this compound helps to prevent the activation of calpain and protect lens proteins from degradation.[5][6] It also chelates other metal ions like copper and iron, which can catalyze oxidative reactions.[6]

Inhibition of Quinone Formation

The "quinone theory" of cataract formation suggests that quinones, formed from the abnormal metabolism of aromatic amino acids, can cause the denaturation of lens proteins.[1][6] this compound acts as a competitive inhibitor of the binding of quinones to the sulfhydryl groups of lens proteins, thereby preventing their aggregation and the subsequent opacification of the lens.[1][6]

Inferred Effects on Lens Epithelial Cell Viability

Based on its core mechanisms of action, this compound is expected to have a significant positive impact on the viability of lens epithelial cells. LECs are highly susceptible to oxidative stress and disruptions in ion homeostasis. By mitigating these stressors, this compound can help maintain the normal physiological function and survival of these critical cells.

-

Protection from Oxidative Stress-Induced Apoptosis: Oxidative stress is a known trigger of apoptosis (programmed cell death) in lens epithelial cells. By scavenging ROS, this compound can interrupt the signaling cascades that lead to apoptosis, thereby promoting cell survival.

-

Maintenance of Calcium Homeostasis: The chelation of excess calcium by this compound can prevent the cytotoxic effects of calcium overload in lens epithelial cells, which include mitochondrial dysfunction and the activation of apoptotic pathways.

-

Preservation of Cellular Function: By protecting cellular proteins and lipids from oxidative damage, this compound helps to maintain the function of essential enzymes and structural components within lens epithelial cells, contributing to their overall health and viability.

Experimental Evidence (Indirect)

One key study investigated the effect of pirenoxine (PRX) on selenite- and calcium-induced lens protein turbidity. While not a direct measure of cell viability, the reduction in protein aggregation and turbidity suggests a healthier lens environment, which is conducive to the survival of lens epithelial cells.

| Inducing Agent | Pirenoxine (PRX) Concentration | Outcome | Significance (p-value) | Reference |

| 10 mM Sodium Selenite (B80905) | 0.03 µM | Significantly smaller increase in optical density (turbidity) compared to control. | <0.05 | [7] |

| 10 mM Sodium Selenite | 0.1 µM | Significantly smaller increase in optical density (turbidity) compared to control. | <0.05 | [7] |

| 10 mM Sodium Selenite | 0.3 µM | Significantly smaller increase in optical density (turbidity) compared to control. | <0.05 | [7] |

| 10 mM Calcium | 0.03 µM | Statistically significantly smaller turbidity changes compared to control. | <0.05 | [7] |

| 10 mM Calcium | 0.1 µM | Statistically significantly smaller turbidity changes compared to control. | <0.05 | [7] |

| 10 mM Calcium | 0.3 µM | Statistically significantly smaller turbidity changes compared to control. | <0.05 | [7] |

| UVC Exposure (4 hours) | 1,000 µM (1 mM) | Significantly delayed UVC-induced turbidity formation compared to control. | <0.05 | [7][8] |

Experimental Protocols

In Vitro Cataractogenesis Assay (Selenite/Calcium-Induced Turbidity)

This protocol is based on the methodology described by Hu et al. (2011).[7][8]

-

Preparation of Lens-Soluble Proteins: Extract soluble proteins from fresh lenses (e.g., bovine or porcine) by homogenization in a suitable buffer, followed by centrifugation to remove insoluble components. The protein concentration should be determined and adjusted to a final concentration of 50 mg/ml.

-

Incubation Mixture: Prepare a 200 µl incubation mixture containing:

-

50 mg/ml of lens-soluble proteins.

-

Various concentrations of this compound (e.g., 0, 0.03, 0.1, 0.3, 1 µM).

-

The vehicle control (the solvent used for this compound) should also be tested.

-

-

Induction of Turbidity: Add 10 mM of sodium selenite or calcium chloride to the incubation mixture to induce protein aggregation and turbidity.

-

Measurement of Turbidity: Measure the optical density (OD) of the samples at 405 nm using a spectrophotometer at regular intervals (e.g., daily for 4 days).

-

Data Analysis: Plot the absolute OD or the change in OD over time for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between the pirenoxine-treated groups and the control group.

Assessment of Lens Epithelial Cell Viability (Triple Staining Method)

This protocol is a general method for assessing LEC viability and can be adapted for testing the effects of this compound. It is based on the methodology described by Chapelon et al. (2024).[9]

-

Lens Incubation: Incubate whole ex vivo lenses (e.g., porcine) in a culture medium containing the desired concentration of this compound or a vehicle control for a specified period. To induce cell death for a positive control, a toxic agent like staurosporine (B1682477) can be used.

-

Staining Solution: Prepare a triple staining solution containing:

-

Hoechst 33342 (for staining all cell nuclei).

-

Ethidium homodimer-1 (for staining the nuclei of dead cells with compromised membranes).

-

Calcein-AM (for staining the cytoplasm of live cells).

-

-

Staining Procedure: Incubate the lenses in the triple staining solution for 1 hour at 20 °C.

-

Imaging: Acquire fluorescence images of the lens epithelium using a macroscope or a fluorescence microscope with appropriate filters for each stain.

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ) to quantify the area of viable cells (Calcein-AM positive) and dead cells (Ethidium homodimer-1 positive).

-

Count the total number of nuclei (Hoechst positive) to determine the total cell density.

-

Calculate the viable epithelial cell density (vECD) as the number of viable cells per unit area.

-

-

Statistical Analysis: Compare the vECD between the pirenoxine-treated groups and the control group using appropriate statistical tests.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows related to the action of this compound.

Caption: Hypothesized pathway of this compound in preventing oxidative stress-induced apoptosis in lens epithelial cells.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pirenoxine? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Vision: Measuring the viability of crystalline lens epithelial cells by triple Hoechst-Ethidium-Calcein-AM staining [molvis.org]

The Biochemical Pharmacology of Pirenoxine Sodium in Ocular Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenoxine (B1678443) sodium (PRX), commercially available as Catalin™, is a topical ophthalmic agent primarily indicated for the treatment and prevention of cataracts.[1][2] This technical guide delves into the core biochemical pharmacology of Pirenoxine sodium in ocular tissues, with a specific focus on its molecular mechanisms of action, supported by quantitative data from key experimental models. Detailed experimental protocols for these models are provided to facilitate further research and development in the field of anti-cataract therapies. The guide also presents visual representations of the key signaling pathways and experimental workflows using Graphviz (DOT language) to enhance understanding of the complex interactions of this compound within the eye.

Introduction

Cataracts, the opacification of the eye's crystalline lens, are the leading cause of blindness worldwide. The pathogenesis of cataracts is a multifactorial process involving the aggregation and denaturation of lens proteins, primarily crystallins, due to factors such as oxidative stress, metabolic dysregulation, and exposure to UV radiation.[3][4] this compound has been used for several decades, particularly in Asia, as a prophylactic and therapeutic agent against the progression of cataracts.[2] Its therapeutic efficacy is attributed to its ability to interfere with the biochemical cascades that lead to lens protein aggregation and opacification.[3] This guide provides a comprehensive overview of the scientific evidence underpinning the use of this compound for this indication.

Mechanism of Action

The anti-cataract effect of this compound is multifaceted, involving several key biochemical pathways within the ocular tissues. The primary mechanisms include the inhibition of quinone-induced protein denaturation, antioxidant activity, and the chelation of metal ions.

Inhibition of Quinone-Induced Protein Aggregation

A central hypothesis for the anti-cataract action of this compound is its ability to competitively inhibit the interaction of quinoid substances with the sulfhydryl groups of lens crystallin proteins.[5] Quinones, which can be generated from the oxidation of aromatic amino acids, are highly reactive molecules that can lead to the cross-linking and aggregation of lens proteins, ultimately causing opacification.[3] this compound is believed to act as a competitive inhibitor, preventing these quinoid substances from binding to and modifying the lens proteins, thereby maintaining their solubility and the transparency of the lens.[3]

Antioxidant Properties

Oxidative stress is a major contributor to the development of age-related and diabetic cataracts. An excess of reactive oxygen species (ROS) in the lens can damage cellular components, including proteins and lipids, leading to cataractogenesis. This compound has demonstrated significant antioxidant properties.[4] It has been shown to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the levels of reduced glutathione (B108866) (GSH) in the lens.[5] By bolstering the eye's natural antioxidant defenses, this compound helps to neutralize ROS and protect the lens from oxidative damage.

Chelation of Metal Ions

Elevated levels of certain metal ions, particularly calcium (Ca²⁺), have been implicated in cataract formation.[4] Increased intracellular calcium can activate proteases like calpain, which can degrade crystallins and other structural proteins in the lens.[6][7] this compound has been shown to chelate calcium ions, thereby reducing their bioavailability and inhibiting the activation of calpain.[3] This action helps to preserve the integrity of the lens proteins.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the efficacy of this compound in preventing cataractous changes.

Table 1: In Vitro Efficacy of this compound in Cataract Models

| Experimental Model | This compound Concentration | Observed Effect | Reference |

| Selenite-Induced Lens Protein Turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05).[8][9] | [8] |

| Calcium-Induced Lens Protein Turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05).[8][9] | [8] |

| UVC-Induced γ-Crystallin Turbidity | 1,000 μM | Significantly delayed turbidity formation after 4 hours of exposure (p<0.05).[8][9] | [8] |

| Calpain-Induced Proteolysis | Up to 100 μM | Did not inhibit calpain-induced proteolysis.[8][9] | [8] |

Table 2: In Vivo Efficacy of Catalin (this compound Formulation) in a Selenite-Induced Cataract Rat Model

| Treatment | Dosage | Outcome | Reference |

| Subcutaneous Pretreatment with Catalin | 5 mg/kg | Statistically decreased the mean cataract scores on post-induction day 3 compared to controls (1.3 ± 0.2 vs. 2.4 ± 0.4; p<0.05).[8] | [8] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Selenite-Induced Cataract Rat Model

This in vivo model is widely used to study the pathogenesis of nuclear cataracts and to screen potential anti-cataract agents.

-

Animals: Suckling Sprague-Dawley rat pups (10-14 days old).

-

Induction of Cataracts: A single subcutaneous injection of sodium selenite (B80905) (19–30 µmol/kg body weight) is administered.[1]

-

This compound Administration: this compound (or its formulation, Catalin) can be administered subcutaneously or topically (as eye drops) prior to or following selenite injection.

-

Assessment of Cataracts: Lens opacification is graded at regular intervals using a slit-lamp microscope. The lenses can be photographed for documentation.

-

Biochemical Analysis: At the end of the experiment, lenses are enucleated for biochemical analysis, including protein profiling by SDS-PAGE to assess the integrity of crystallins.[1][10]

UV-Induced Lens Protein Turbidity Assay

This in vitro assay simulates the damaging effects of UV radiation on lens proteins.

-

Preparation of Lens Crystallins: Soluble crystallin proteins are isolated from bovine or other animal lenses.

-

UV Irradiation: A solution of γ-crystallins is exposed to UVC radiation.

-

Treatment: this compound is added to the crystallin solution at various concentrations before or during UV exposure.

-

Turbidity Measurement: The formation of protein aggregates is monitored by measuring the turbidity of the solution at 405 nm using a spectrophotometer at regular time intervals.[8][9]

-

Protein Analysis: The integrity of the crystallin proteins can be analyzed by SDS-PAGE.[8][9]

Calpain-Induced Proteolysis Assay

This assay assesses the ability of a compound to inhibit the activity of calpain, a calcium-activated protease.

-

Enzyme and Substrate: Purified calpain and a suitable substrate (e.g., casein or purified lens crystallins) are used.

-

Activation: Calpain is activated by the addition of calcium chloride.

-

Inhibition Assay: this compound is pre-incubated with the enzyme and substrate before the addition of calcium.

-

Measurement of Proteolysis: The degradation of the substrate is monitored. This can be done using casein zymography or by analyzing the cleavage of crystallins using SDS-PAGE.[6][11] A fluorogenic calpain substrate can also be used for a more quantitative assessment of activity.[6]

Antioxidant Activity Assays

Standard in vitro assays can be used to quantify the antioxidant capacity of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.[12][13]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance.[13][14]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in preventing cataract formation.

Caption: A typical experimental workflow for evaluating the anti-cataract potential of this compound.

Conclusion

This compound exerts its anti-cataract effects through a combination of biochemical mechanisms, primarily by inhibiting quinone-induced protein aggregation, exhibiting antioxidant properties, and chelating metal ions. The quantitative data from various in vitro and in vivo models provide evidence for its efficacy in delaying the progression of lens opacification. The detailed experimental protocols and visual pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel anti-cataract agents. While this compound has been in clinical use for many years, further well-controlled clinical trials are warranted to fully establish its efficacy across different types of cataracts.

References

- 1. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calpain Expression and Activity during Lens Fiber Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of calpain in lens: a review and proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the HPLC Method Development of Pirenoxine Sodium in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Pirenoxine sodium in ophthalmic solutions. The protocols outlined herein are designed to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API) in finished dosage forms.

Introduction

This compound is the active ingredient in ophthalmic preparations used for the treatment of cataracts. A robust and reliable analytical method is crucial for the quality control of these pharmaceutical products, ensuring patient safety and therapeutic efficacy. This application note details a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its degradation products and common preservatives, such as methylparaben and propylparaben, which are often included in ophthalmic formulations. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Methylparaben and Propylparaben reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrabutylammonium hydroxide (B78521) (TBAH)

-

Sodium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

-

Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Symmetry® C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1 M Sodium dihydrogen phosphate (pH 6.0 with NaOH) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 435 nm |

| Column Temperature | Ambient |

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Preparation of Solutions

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

-

Sample Preparation (Ophthalmic Solution): Dilute the ophthalmic solution sample with the mobile phase to obtain a theoretical this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was assessed by injecting six replicates of a standard solution. The acceptance criteria are typically a relative standard deviation (RSD) of not more than 2.0% for peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 1-50 µg/mL. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo formulation. The mean recovery should be within 98.0-102.0%.

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The RSD for peak area should be not more than 2.0%.

Specificity and Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound drug substance. The drug was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The developed HPLC method should be able to separate the intact this compound peak from any degradation products formed.

Forced Degradation Protocol:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data from the method development and validation studies are summarized in the tables below for easy comparison.

Table 1: System Suitability Parameters

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~4.5 | RSD ≤ 2.0% |